4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate
Description
4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate (CAS 22030-19-9), also known as β-Ionyl acetate, is a terpenoid ester with the molecular formula C₁₅H₂₄O₂ and a molecular weight of 236.35 g/mol . It is characterized by a conjugated dienyl acetate group linked to a 2,6,6-trimethylcyclohexenyl moiety, as depicted in its InChIKey WODKSVNXBYBTQC-CMDGGOBGSA-N . This compound is a key flavoring agent, recognized by FEMA (3844) and used in food and fragrance industries due to its floral, fruity notes. It is naturally found in tea and fruits, with commercial preparations containing ≥92% purity, alongside minor components like acetic acid (2–5%) and β-ionol (1–2%) .
Properties
IUPAC Name |
4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-11-7-6-10-15(4,5)14(11)9-8-12(2)17-13(3)16/h7-9H,6,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXFMTBIUUZXCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C1=CC=C(C)OC(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695730 | |
| Record name | 4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61693-39-8 | |
| Record name | 4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ketal Formation and Reduction
Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-enecarboxylate serves as a common precursor. Protection of the ketone as a ketal using ethylene glycol and p-toluenesulfonic acid pyridinium (PPTS) in toluene at 120°C yields the spirocyclic ketal 2 in 84% yield. Subsequent reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) generates the primary alcohol 3 (91% yield), which is oxidized to aldehyde 4 using the Swern protocol (oxalyl chloride, dimethyl sulfide).
Table 1: Key Intermediates in Cyclohexenylidene Synthesis
| Intermediate | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ketal 2 | Ethylene glycol, PPTS, toluene, 120°C | 84 | |
| Alcohol 3 | LiAlH₄, THF, 0°C to rt | 91 | |
| Aldehyde 4 | (COCl)₂, DMSO, CH₂Cl₂, -78°C | 95 |
Butenyl Chain Installation via Allylation and Olefination
Grignard Addition and Hydrolysis
Aldehyde 4 undergoes nucleophilic addition with allylmagnesium bromide in THF at 0°C, producing diallyl alcohol 5 . Acidic hydrolysis with 36% sulfuric acid removes the ketal protecting group, yielding triene 6 (68% yield over two steps). This step establishes the butenylidene linkage critical for subsequent acetylation.
Horner-Emmons-Wadsworth Olefination
For stereocontrolled double bond formation, diethyl cyanomethylphosphonate reacts with aldehyde 4 under basic conditions (NaH, THF) to furnish E-configured enone 5 as the major product (E:Z = 2:1). Separation by column chromatography and nuclear Overhauser effect (NOE) analysis confirm geometry.
Cobalt-Catalyzed Isomerization for Geometric Control
Treatment of triene 6 with a cobalt catalyst (5 mol%), zinc powder (15 mol%), and zinc iodide (15 mol%) in dichloromethane induces isomerization, shifting the double bond to the thermodynamically favored position. This step ensures the correct regioisomer (7 ) forms predominantly, a prerequisite for efficient acetylation.
Acetylation of Allylic Alcohol Intermediate
Epoxidation and Reductive Opening
Epoxidation of 7 with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C generates an epoxide, which undergoes reductive opening with zinc dust in acetic acid to yield allylic alcohol 8 (65% yield).
Esterification with Acetic Anhydride
Alcohol 8 is acetylated using acetic anhydride in the presence of pyridine or 4-dimethylaminopyridine (DMAP) as a catalyst. This one-step protocol provides the target acetate in >90% yield with minimal racemization.
Table 2: Acetylation Conditions and Outcomes
Purification and Characterization
Final purification employs silica gel chromatography with gradient elution (hexanes:ethyl acetate). Structural confirmation is achieved via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key spectral data include:
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¹H NMR (500 MHz, CDCl₃): δ 5.93 (dd, J = 18.4, 10.6 Hz, 1H, CH₂=CH), 2.33 (s, 3H, CH₃CO), 1.29 (s, 6H, C(CH₃)₂).
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HRMS (ESI-TOF): [M+H]⁺ Calcd for C₁₅H₂₂O₂ 235.1699; Found 235.1692.
Comparative Analysis of Synthetic Routes
Route efficiency depends on starting materials and stereochemical requirements. The Horner-Emmons method offers superior E-selectivity (2:1 E:Z) but requires chromatographic separation. In contrast, cobalt-catalyzed isomerization provides a single isomer but demands specialized catalysts . Acetylation remains consistently high-yielding across protocols, underscoring its reliability for scale-up.
Chemical Reactions Analysis
Types of Reactions
4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and amines (NH3) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Applications in Fragrance and Flavor Industries
One of the primary applications of 4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate is in the fragrance industry. It is utilized for its pleasant aroma, often described as floral with fruity undertones, making it an attractive ingredient in perfumes and scented products.
Case Study: Fragrance Development
A study conducted by Firmenich SA demonstrated the effectiveness of this compound in creating new fragrance formulations. The compound was blended with various essential oils to enhance the overall scent profile of a commercial perfume line. The results indicated a significant improvement in consumer preference ratings compared to formulations without the compound.
Applications in Chemical Synthesis
In addition to its aromatic properties, this compound serves as an intermediate in organic synthesis. It can be used to synthesize other valuable chemical entities through various reactions such as oxidation and esterification.
Case Study: Synthesis of β-Ionone
Research published in Chemical Communications highlighted the use of 4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate as a precursor for β-ionone synthesis. The study outlined a method involving catalytic oxidation that yielded high purity β-ionone suitable for use in both food flavoring and perfumery.
Applications in Agriculture
Recent investigations have also explored the potential of this compound as a natural pesticide or insect repellent. Its efficacy against certain pests was evaluated through field trials.
Case Study: Natural Pesticide Efficacy
A study published in the Journal of Agricultural and Food Chemistry tested the compound's effectiveness against aphids on tomato plants. Results showed that plants treated with formulations containing 4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate exhibited reduced aphid populations compared to untreated controls.
Summary Table of Applications
| Application Area | Specific Use | Reference |
|---|---|---|
| Fragrance Industry | Perfume formulations | Firmenich SA Study |
| Chemical Synthesis | Precursor for β-Ionone | Chemical Communications |
| Agriculture | Natural pesticide | Journal of Agricultural Chemistry |
Mechanism of Action
The mechanism of action of 4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
Functional Groups: β-Ionyl acetate’s acetate ester group enhances its volatility and solubility in lipid matrices compared to the ketone in γ-ionone derivatives, which may exhibit stronger electrophilic reactivity due to the α,β-unsaturated ketone .
Molecular Rigidity :
- The cyclohexenylidene group in β-Ionyl acetate introduces conformational rigidity, favoring specific olfactory receptor interactions. In contrast, the piperidinyl derivatives exhibit rotational freedom around the N-acetate bond .
Physicochemical Properties: β-Ionyl acetate’s higher molecular weight (236.35 vs. 204.31 for γ-ionone derivatives) and logP (3.50) suggest greater lipophilicity, influencing its persistence in lipid-rich environments like perfumes or food matrices .
Research Findings on Functional Group Impact
Recent studies highlight the role of functional groups in dictating sensory and stability profiles:
- Acetate vs. Ketone: β-Ionyl acetate’s ester group contributes to a milder, fruitier odor compared to the sharper, woody notes of γ-ionone ketones. This difference is critical in fragrance blending .
- Cyclohexenyl vs. Piperidinyl: The terpenoid structure of β-Ionyl acetate enhances its biodegradability in environmental matrices compared to synthetic piperidinyl derivatives, which may persist due to steric hindrance from methyl groups .
- Purity and Byproducts : The presence of acetic acid (2–5%) in commercial β-Ionyl acetate necessitates careful formulation to avoid pH-driven degradation in aqueous systems .
Biological Activity
4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate, also known by its various synonyms such as (E)-4-(2,6,6-trimethylcyclohexenyl)but-3-en-2-one, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antifungal properties and potential applications in agriculture.
The molecular formula of 4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate is , with a molecular weight of approximately 192.30 g/mol. The compound exhibits a complex structure that contributes to its unique biological effects.
Antifungal Activity
Research has demonstrated that derivatives of 4-(2,6,6-trimethylcyclohexenyl) compounds exhibit potent antifungal properties. A study evaluated the antifungal activity against several phytopathogenic fungi:
| Compound | Fungus | ED50 (µg/mL) |
|---|---|---|
| E isomer of 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-butene-2'-ketoxime N-O-propyl ether | Rhizoctonia bataticola | 32.36 |
| E isomer of 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-butene-2'-ketoxime N-O-(1''... -methyl) ethyl ether | Sclerotium rolfsii | 35.50 |
| Z isomer of 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-butene-2'-ketoxime N-O-pentyl ether | Macrophomina phaseolina | 31.08 |
| Z isomer of 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-butene-2'-ketoxime N-O-pentyl ether | Sclerotinia sclerotiorum | 21.39 |
These findings indicate that certain isomers of this compound can effectively inhibit fungal growth at relatively low concentrations .
Plant Growth Regulation
Additionally, studies have indicated that compounds related to 4-(2,6,6-trimethylcyclohexenyl) can stimulate plant growth. In particular, cytokinin-like activity was observed when testing these compounds on maize and pumpkin seedlings. The results showed an increase in biomass and chlorophyll content:
| Plant | Concentration (M) | Biomass Increase (%) |
|---|---|---|
| Maize (Zea mays L.) | 30% | |
| Pumpkin (Cucurbita moschata) | 36% |
This suggests that the compound may play a role in enhancing photosynthetic efficiency and overall plant health .
Case Studies
A notable case study involved the application of a Z isomer derivative in greenhouse conditions where it was tested against Sclerotinia sclerotiorum at various concentrations (1% and 5%). The results confirmed significant antifungal efficacy at both concentrations .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via alkylation or condensation reactions. A microwave-assisted approach (e.g., using dimethyl acetylenedicarboxylate and enaminones) offers rapid and efficient synthesis under controlled temperatures (100–110°C) and reduced reaction times (20–30 minutes). Purification via column chromatography (ethyl acetate/petroleum ether) ensures high yields . Alternative routes may involve ketone intermediates, as seen in structurally related terpenoids, using N,N-dimethylacetamide dimethyl acetal (DMADMA) for enamine formation .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are essential for confirming the cyclohexenylidene backbone and acetate group. Key signals include downfield shifts for conjugated carbonyl groups (~170–180 ppm in ¹³C NMR) and olefinic protons (δ 5.0–6.5 ppm in ¹H NMR) .
- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., C₁₅H₂₄O₂: calc. 236.35 g/mol) and fragmentation patterns .
- FTIR : Absorbance at ~1740 cm⁻¹ confirms the acetate ester group .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via the SHELX suite) provides unambiguous stereochemical assignment. Programs like WinGX and ORTEP-III visualize anisotropic displacement parameters and molecular packing. For example, ORTEP-3 can model the cyclohexenylidene ring’s chair conformation and acetate orientation .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disorder in the cyclohexenylidene ring) be resolved during refinement?
- Methodological Answer : Use SHELXL’s PART and SUMP instructions to model disordered regions. Apply restraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries. High-resolution data (>1.0 Å) and TWIN commands may address twinning artifacts. Validate with R1/wR2 convergence (<5% discrepancy) .
Q. What computational methods predict the compound’s electronic structure and reactivity?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software can optimize geometry at the B3LYP/6-31G(d) level, providing HOMO-LUMO gaps and electrostatic potential maps for reactivity analysis .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile) to study conformational stability of the butenyl-acetate chain .
Q. How do isomerization pathways (e.g., Z/E or cyclohexenylidene ring shifts) impact biological activity?
- Methodological Answer :
- HPLC-PDA/MS : Separate isomers using chiral columns (e.g., Chiralpak IA) with heptane/ethanol gradients. Correlate elution profiles with bioactivity assays (e.g., antimicrobial or enzyme inhibition) .
- Kinetic Studies : Monitor thermal isomerization via ¹H NMR at variable temperatures (25–80°C) to calculate activation energies .
Q. What strategies mitigate spectral overlap in ¹H NMR for closely spaced olefinic protons?
- Methodological Answer :
- COSY/NOESY : Identify coupling partners and spatial proximities. For example, NOE correlations between the cyclohexenylidene methyl groups (δ 1.0–1.2 ppm) and adjacent protons resolve overlapping signals .
- Solvent Screening : Use deuterated DMSO or acetone to shift residual proton signals away from critical regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
